molecular formula C19H22BrN5O2S B2876152 1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-20-4

1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2876152
CAS RN: 898350-20-4
M. Wt: 464.38
InChI Key: TWNRAMALLYCRDD-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. It is a derivative of the 1,2,4-triazole class of compounds . Triazoles are heterocyclic compounds that have been the focus of much research due to their confirmed biological and pharmacological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities have been extensively studied. For instance, compounds synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines showed good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antifungal and Anticancer Properties

Research has also been conducted on the synthesis of conazole analogues for their potential as antifungal agents. Studies involving the preparation of 1,2,4-triazole derivatives containing a piperazine nucleus highlighted their promising biological potentials, including antimicrobial, antioxidant, and antiurease activities, as well as their inhibitory effects on α-glucosidase (Mermer et al., 2018). Furthermore, certain 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their antitumor activities against breast cancer cells, with some compounds showing promising antiproliferative agents compared to cisplatin (Yurttaş et al., 2014).

Electrochemical Synthesis and Biological Evaluation

Electrochemical synthesis has played a significant role in the development of novel compounds. For example, electrochemical syntheses of new arylthiobenzazoles through the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored, showing a mechanism that involves Michael addition reactions (Amani & Nematollahi, 2012). These studies highlight the versatile applications of the compound in synthesizing derivatives with significant antimicrobial and antitumor activities.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the exact mechanism of action for this compound is not provided in the search results, similar triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

1-[4-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNRAMALLYCRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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